Physical Property Differentiation: Density and Boiling Point Versus Primary Amine Analog
Diethyl [(methylamino)methyl]phosphonate (C6H16NO3P, MW 181.17) exhibits a predicted density of 1.045±0.06 g/cm³ and boiling point of 80°C at 2 Torr . In contrast, the primary amine analog diethyl (aminomethyl)phosphonate (C5H14NO3P, MW 167.14) has a predicted density of 1.1±0.1 g/cm³ and a significantly higher boiling point of 228.2±23.0°C at 760 mmHg [1]. The additional methyl group on the amino nitrogen of the target compound increases molecular weight by 14.03 g/mol, which counterintuitively lowers the boiling point due to reduced intermolecular hydrogen bonding capacity from secondary versus primary amine functionality.
| Evidence Dimension | Predicted density |
|---|---|
| Target Compound Data | 1.045±0.06 g/cm³ |
| Comparator Or Baseline | Diethyl (aminomethyl)phosphonate (CAS 50917-72-1): 1.1±0.1 g/cm³ |
| Quantified Difference | Target density is 0.055 g/cm³ lower (~5% difference) |
| Conditions | Predicted values from ACD/Labs software; target at standard conditions, comparator at 25°C |
Why This Matters
Density differences impact solvent selection for extraction and phase separation in workup, directly affecting purification efficiency in multigram synthesis.
- [1] ChemSpider. Diethyl (aminomethyl)phosphonate. CSID: 344266. Density: 1.1±0.1 g/cm³; Boiling Point: 228.2±23.0°C at 760 mmHg. View Source
